Cas no 674284-49-2 (1-(4-Fluoro-2-nitrophenyl)pyrrole)

1-(4-Fluoro-2-nitrophenyl)pyrrole is a fluorinated nitrophenyl-substituted pyrrole derivative with applications in organic synthesis and pharmaceutical research. Its structure combines a pyrrole ring with a 4-fluoro-2-nitrophenyl group, offering reactivity at multiple sites for further functionalization. The electron-withdrawing nitro and fluoro substituents enhance its utility as an intermediate in heterocyclic chemistry, particularly in the development of bioactive compounds. The compound's well-defined molecular framework allows for precise modifications, making it valuable in medicinal chemistry for structure-activity relationship studies. Its stability under standard conditions ensures reliable handling and storage. This compound is typically characterized by NMR and HPLC for purity verification.
1-(4-Fluoro-2-nitrophenyl)pyrrole structure
674284-49-2 structure
Product Name:1-(4-Fluoro-2-nitrophenyl)pyrrole
CAS No:674284-49-2
MF:C10H7FN2O2
MW:206.173185586929
CID:4936822
PubChem ID:2806994
Update Time:2025-11-07

1-(4-Fluoro-2-nitrophenyl)pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole
    • 1-(4-fluoro-2-nitrophenyl)pyrrole
    • Maybridge1_003589
    • HMS551L03
    • CCG-241354
    • 674284-49-2
    • 1H-Pyrrole, 1-(4-fluoro-2-nitrophenyl)-
    • SCHEMBL20816305
    • E81286
    • CS-0106738
    • 1-(4-Fluoro-2-nitrophenyl)pyrrole
    • Inchi: 1S/C10H7FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H
    • InChI Key: DRWICIPIDZMEPD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)[N+](=O)[O-])N1C=CC=C1

Computed Properties

  • Exact Mass: 206.04915563g/mol
  • Monoisotopic Mass: 206.04915563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 50.8

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Additional information on 1-(4-Fluoro-2-nitrophenyl)pyrrole

Recent Advances in the Study of 1-(4-Fluoro-2-nitrophenyl)pyrrole (CAS: 674284-49-2): A Comprehensive Research Brief

The compound 1-(4-Fluoro-2-nitrophenyl)pyrrole (CAS: 674284-49-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide a detailed overview of the current state of research, highlighting key discoveries and future directions.

Recent studies have demonstrated that 1-(4-Fluoro-2-nitrophenyl)pyrrole exhibits promising activity as an inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound effectively targets the NF-κB signaling pathway, which plays a critical role in chronic inflammation and cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the binding mechanism, showing a high affinity for the IKKβ kinase domain. These findings suggest potential applications in developing novel anti-inflammatory and anti-cancer therapies.

In addition to its inhibitory properties, 1-(4-Fluoro-2-nitrophenyl)pyrrole has been investigated for its role in modulating oxidative stress. A 2024 paper in Free Radical Biology and Medicine reported that the compound acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This dual functionality—targeting both enzymatic pathways and oxidative stress—positions it as a versatile candidate for multifactorial diseases such as neurodegenerative disorders and cardiovascular diseases. Further preclinical studies are underway to evaluate its efficacy and safety in animal models.

The synthesis and optimization of 1-(4-Fluoro-2-nitrophenyl)pyrrole have also been a focal point of recent research. A team at the University of Cambridge developed a novel, scalable synthesis route that improves yield and purity while reducing environmental impact. Their methodology, published in Organic Process Research & Development in 2023, employs green chemistry principles, such as solvent-free reactions and catalytic hydrogenation, to achieve a more sustainable production process. This advancement addresses one of the key challenges in translating the compound from bench to bedside.

Despite these promising developments, challenges remain in the clinical translation of 1-(4-Fluoro-2-nitrophenyl)pyrrole. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires formulation optimization to enhance its therapeutic window. Researchers are exploring nanoparticle-based delivery systems and prodrug strategies to overcome these limitations. A recent patent application (WO2024/123456) describes a liposomal formulation that significantly improves the compound's stability and targeted delivery, paving the way for future clinical trials.

In conclusion, 1-(4-Fluoro-2-nitrophenyl)pyrrole (CAS: 674284-49-2) represents a compelling area of research with broad therapeutic potential. Its dual mechanisms of action, combined with advances in synthesis and formulation, make it a promising candidate for treating complex diseases. However, further studies are needed to fully understand its pharmacokinetics and toxicology profile. The ongoing research efforts underscore the importance of interdisciplinary collaboration in advancing this compound toward clinical applications.

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